
5,7-Dichloroquinolin-2-amine
説明
5,7-Dichloroquinolin-2-amine is a chemical compound with the formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5,7-Dichloroquinolin-2-amine, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported, including the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These classical synthesis protocols are still used today for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 5,7-Dichloroquinolin-2-amine consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . It also contains two chlorine atoms and an amine group .Physical And Chemical Properties Analysis
5,7-Dichloroquinolin-2-amine is a powder at room temperature .科学的研究の応用
Catalysis in Organic Synthesis
Palladium-catalyzed amination of dichloroquinolines, including 5,7-dichloroquinolin-2-amine, has been studied extensively, indicating its potential in organic synthesis. These studies highlight the efficiency and selectivity of using adamantane-containing amines for the amination process, where 5,7-dichloroquinolin-2-amine derivatives showed promising yields under specific conditions (Abel et al., 2013).
Synthesis of Novel Compounds
Research into the synthesis of novel benzo[h][1,6]naphthyridine derivatives from 4-aminoquinoline and cyclic β-ketoester has utilized 5,7-dichloroquinolin-2-amine as a key intermediate. This synthesis pathway demonstrates the compound's utility in creating new classes of molecules with potential biological activity (Toche et al., 2010).
Analytical Chemistry Applications
A study developed a thin layer chromatography (TLC) method for the identification and quantification of 5,7-dichloroquinolin-8-ol, a derivative of 5,7-dichloroquinolin-2-amine. This research underscores the relevance of dichloroquinoline compounds in the analytical domain, particularly for quality control in pharmaceutical preparations (Pavithra et al., 2011).
Antimicrobial Activity Exploration
The synthesis and investigation of 8-nitrofluoroquinolone derivatives, including studies on their antibacterial properties, have involved derivatives of 5,7-dichloroquinolin-2-amine. These compounds have shown interesting antibacterial activity against gram-positive and/or gram-negative strains, highlighting the potential of 5,7-dichloroquinolin-2-amine derivatives in antimicrobial research (Al-Hiari et al., 2007).
Anticancer Compound Development
Research on hybrid purine-quinoline molecules for their cytotoxic evaluation against cancer cells has utilized 5,7-dichloroquinolin-2-amine. This work demonstrates the compound's application in developing novel anticancer agents, with some synthesized molecules showing promising responses in preliminary studies (Kapadiya & Khunt, 2018).
Safety And Hazards
特性
IUPAC Name |
5,7-dichloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPMKWIFWPNBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-2-amine | |
CAS RN |
1340437-57-1 | |
| Record name | 5,7-dichloroquinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



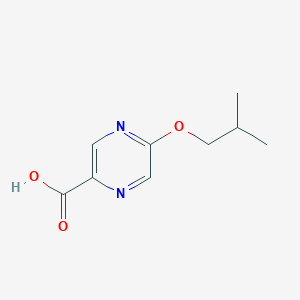
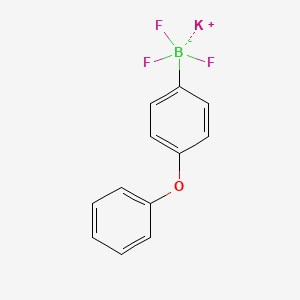
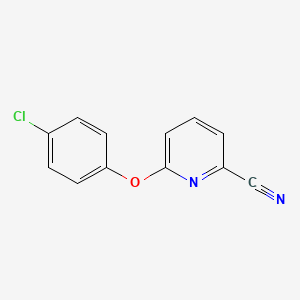
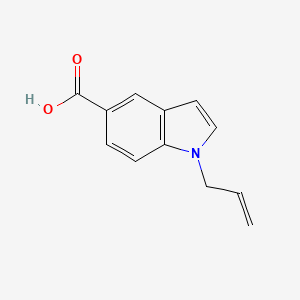
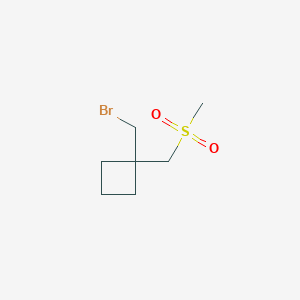

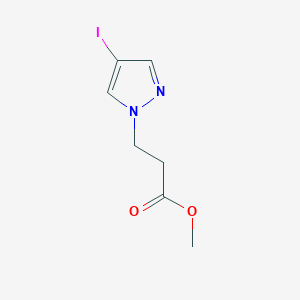
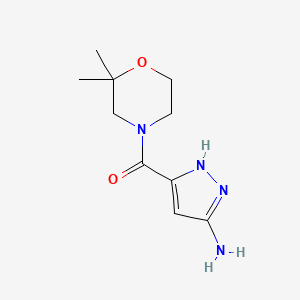
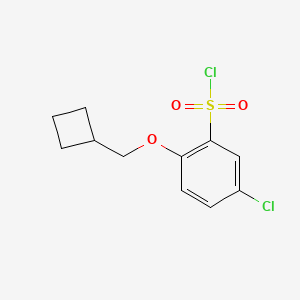

![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)

![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)
amine](/img/structure/B1454574.png)